3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one
Description
3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a substituted anilino group at position 3 and a phenyl group at position 5. The 3-amino-5-chlorophenyl substituent introduces both hydrogen-bonding capability (via the -NH₂ group) and electron-withdrawing effects (via -Cl), while the 5-phenyl group contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
3-(3-amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-8-15(20)10-17(9-14)21-16-6-13(7-18(22)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,21H,6-7,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGEHCTPPYGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC(=C2)N)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one, also known by its CAS number 959582-54-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 312.79 g/mol
- Structural Characteristics : The compound features a cyclohexenone core substituted with an amino group and a chlorophenyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 3-[(3-amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one has been evaluated in various studies, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenylcyclohexenone can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind to tubulin, inhibiting microtubule formation and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, these compounds can trigger programmed cell death in cancer cells.
Case Studies
-
Study on Cell Lines :
- A study evaluated the effect of 3-[(3-amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC values in the low micromolar range, indicating potent cytotoxicity.
-
In Vivo Studies :
- Animal models treated with the compound showed a reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one, also known as 3-((3-Amino-5-chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one, has the molecular formula and a molecular weight of 312.79 . Its CAS number is 959582-54-8 .
Known suppliers:
- ABCR GmbH & CO. KG (Germany)
- Apollo Scientific Ltd. (United Kingdom)
- Key Organics Ltd. (United Kingdom)
- Menai Organics Ltd. (United Kingdom)
Potential Applications:
While specific applications of 3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one are not detailed in the provided search results, the search results do suggest possible applications for similar compounds:
- Precursor for Heterocycles: N-naphthoyl thiourea derivatives, which are structurally related, can be used as precursor scaffolds for designing valuable heterocycles with anticipated biological activities .
- Anticancer Evaluations: N-naphthoyl thiourea derivatives have demonstrated a significant cytotoxic effect against MCF-7, HCT116, and A549 cancer cell lines .
- Building blocks for synthesized pharmaceuticals: Enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids can be used to create active substances for use in medicine or plant protection .
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
The anilino group at position 3 is a key site for structural modulation:
- 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one (): Replaces the 3-amino-5-chlorophenyl group with a simple phenyl ring.
- 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one (): Features a hydroxyl group at position 2 of the anilino ring and a 4-chlorophenyl group at position 5. The -OH group enhances solubility via hydrogen bonding but may increase susceptibility to oxidative degradation. The dual chlorine substitution amplifies lipophilicity and steric hindrance .
- 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (): Incorporates a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing and lipophilic. This modification could improve metabolic stability but reduce nucleophilicity at the anilino nitrogen .
Substituent Variations on the Cyclohexenone Ring
The substituent at position 5 significantly influences conformation and intermolecular interactions:
- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone (): Replaces the phenyl group with a 4-methylphenyl substituent. The methyl group increases steric bulk marginally, while the cyclohexenone ring adopts an envelope conformation with equatorial substituents, as confirmed by crystallographic data .
- 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one (): Substitutes the phenyl group with 5,5-dimethyl groups, leading to distinct puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°). The nitro group (-NO₂) on the anilino ring enhances electron-withdrawing effects but may reduce metabolic stability .
Chlorine and Halogen Substituents
- 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one (): Introduces a chlorine atom at position 2 of the cyclohexenone ring, adjacent to the carbonyl group. This could polarize the carbonyl, increasing electrophilicity and reactivity toward nucleophiles.
Structural and Functional Implications
Electronic Effects
- Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) on the anilino ring decrease electron density at the amino nitrogen, reducing nucleophilicity but enhancing stability toward oxidation.
Conformational Analysis
- Cyclohexenone rings with bulky substituents (e.g., 5-phenyl vs. 5,5-dimethyl) exhibit distinct puckering modes. For example, 5,5-dimethyl substitution in results in envelope conformations with flap atoms deviating by ±0.62 Å from the mean plane, while phenyl groups may enforce equatorial positioning due to steric demands .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 3-amino-5-chloroaniline and a functionalized cyclohexenone precursor. Key steps include:
Precursor Preparation : Use 5-phenylcyclohex-2-en-1-one derivatives (e.g., halogenated or carbonyl-activated forms) to facilitate amine coupling .
Coupling Conditions : Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to enhance reaction efficiency. Catalytic bases like triethylamine may improve yield .
Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to isolate the product .
Q. How can the cyclohexenone ring conformation be analyzed experimentally?
- Methodological Answer : The puckering of the cyclohexenone ring can be quantified using X-ray crystallography. Key steps:
Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to resolve bond lengths and angles.
Puckering Analysis : Apply Cremer-Pople parameters (Q, θ, φ) to describe out-of-plane deviations. Software like WinGX or SHELXL can calculate these coordinates .
Validation : Compare experimental data with DFT-optimized geometries to assess conformational stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
NMR : Assign signals using - and -NMR to confirm the aniline and cyclohexenone moieties. NOESY can resolve spatial proximity of substituents .
IR : Identify carbonyl (C=O, ~1680 cm) and amine (N–H, ~3400 cm) stretches .
Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the phenyl group) be resolved?
- Methodological Answer : Address crystallographic ambiguities via:
Refinement Tools : Use SHELXL’s restraints (e.g., SIMU, DELU) to model disordered regions without overfitting .
Twinned Data Handling : Apply the TwinRotMat algorithm in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Validation Metrics : Cross-check R-factors, residual electron density maps, and PLATON’s ADDSYM algorithm to detect missed symmetry .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Combine molecular docking and DFT:
Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameterize partial charges via RESP fitting .
DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate electronic properties (HOMO-LUMO gaps, electrostatic potentials) .
MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational dynamics and binding stability .
Q. How do solvent polarity and pH influence the compound’s stability and reactivity?
- Methodological Answer : Conduct stability studies under varied conditions:
pH Profiling : Monitor degradation kinetics via HPLC in buffers (pH 2–12). Acidic conditions may protonate the aniline group, altering reactivity .
Solvent Effects : Measure solubility and aggregation tendencies using dynamic light scattering (DLS) in polar (water) vs. non-polar (toluene) media .
Accelerated Aging : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40–60°C) .
Q. What are the challenges in resolving enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric analysis requires chiral separation techniques:
Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to baseline-separate enantiomers. Confirm elution order via circular dichroism (CD) .
Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze Flack parameters in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
